molecular formula C25H32N4O6S2 B324387 N,N'-BIS[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PENTANEDIAMIDE

N,N'-BIS[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PENTANEDIAMIDE

Katalognummer: B324387
Molekulargewicht: 548.7 g/mol
InChI-Schlüssel: JXKJEYBETYRLJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide: is a complex organic compound characterized by the presence of pyrrolidine and sulfonyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)aniline with pentanedioyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Wissenschaftliche Forschungsanwendungen

N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Wirkmechanismus

The mechanism of action of N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and sulfonyl groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide
  • Pyrrolidin-2-one derivatives
  • Pyrrolidin-2,5-diones

Uniqueness

N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide is unique due to its dual pyrrolidine-sulfonyl functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C25H32N4O6S2

Molekulargewicht

548.7 g/mol

IUPAC-Name

N,N//'-bis(4-pyrrolidin-1-ylsulfonylphenyl)pentanediamide

InChI

InChI=1S/C25H32N4O6S2/c30-24(26-20-8-12-22(13-9-20)36(32,33)28-16-1-2-17-28)6-5-7-25(31)27-21-10-14-23(15-11-21)37(34,35)29-18-3-4-19-29/h8-15H,1-7,16-19H2,(H,26,30)(H,27,31)

InChI-Schlüssel

JXKJEYBETYRLJS-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Kanonische SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.